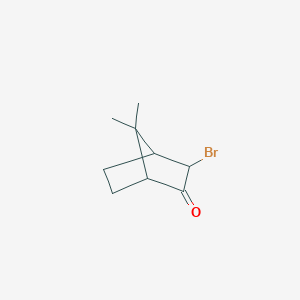
2-Fluoro-4-iodopyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodopyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms. For instance, the iodination of 3-hydroxypyridine can be achieved using iodine and a suitable oxidizing agent, followed by fluorination using a fluorinating reagent such as Selectfluor. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Fluoro-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond formation using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts with boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 2-Fluoro-4-iodopyridin-3-one.
Reduction: Formation of 2-Fluoro-4-iodopyridine.
科学的研究の応用
2-Fluoro-4-iodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and iodine atoms can enhance the compound’s interaction with biological targets.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties and are studied for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of agrochemicals and electronic materials.
作用機序
The mechanism of action of 2-Fluoro-4-iodopyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the iodine atom can facilitate the formation of covalent bonds with biological macromolecules. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
2-Fluoro-4-iodopyridin-3-ol can be compared with other halogenated pyridines, such as:
2-Chloro-4-iodopyridin-3-ol: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological properties due to the difference in electronegativity and size between chlorine and fluorine.
2-Fluoro-4-bromopyridin-3-ol: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior and applications.
2-Fluoro-4-iodopyridine: Lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine, iodine, and hydroxyl groups, which impart distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2-fluoro-4-iodopyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFDIXEFFSVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
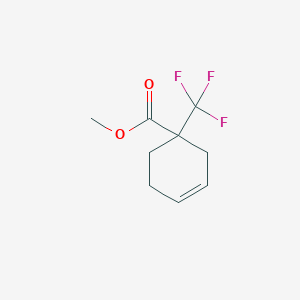


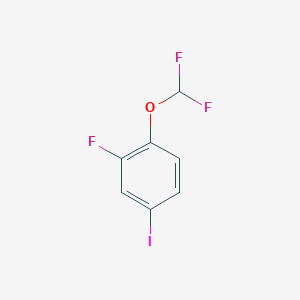
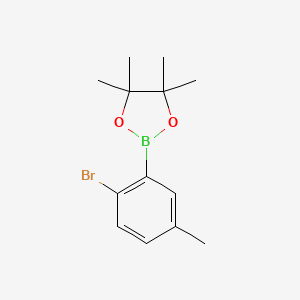
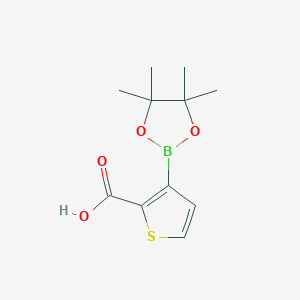

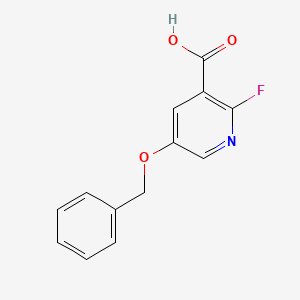
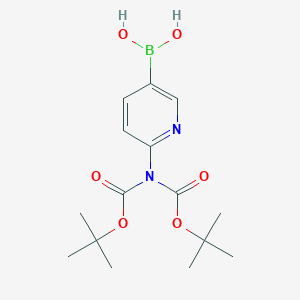
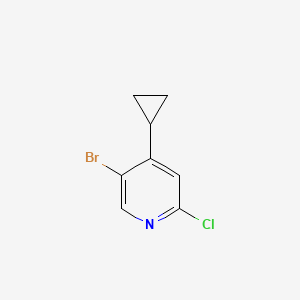
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

